

Inter-Laboratory Validation of Rubropunctamine Quantification: A Comparative Guide

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Compound of Interest

Compound Name: *Rubropunctamine*

Cat. No.: *B15567744*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for the quantification of **Rubropunctamine**, a red azaphilone pigment produced by *Monascus* species. [1][2] While direct inter-laboratory validation data for **Rubropunctamine** quantification is not widely published, this document outlines the performance of established single-laboratory validated methods, offering a foundation for establishing a robust inter-laboratory validation program. Such programs are crucial for ensuring the reproducibility, reliability, and comparability of analytical results across different research and quality control laboratories.[3] [4]

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of **Rubropunctamine**. [1][5] The following tables summarize the performance characteristics of these methods based on available data.

Table 1: Performance Characteristics of a Validated HPLC-UV Method

Parameter	Result	Reference
Linearity Range	0.25–50.0 µg/mL	[6]
Correlation Coefficient (R ²)	>0.9994	[6]
Limit of Detection (LOD)	0.05 µg/mL	[6]
Limit of Quantitation (LOQ)	0.15 µg/mL	[6]
Accuracy (Recovery)	91.9–102%	[6]
Precision (RSD)	<5.0%	[6]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

Parameter	Result	Reference
Linearity Range	5–200 µg/kg	[7]
Correlation Coefficient (R ²)	>0.996	[7]
Limit of Quantitation (LOQ)	5 µg/kg	[7]
Accuracy (Recovery)	91–109%	[7]
Precision (RSD)	<10%	[7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory setting.

Protocol 1: Quantification of Rubropunctamine by HPLC-UV

This protocol describes a validated method for the quantitative analysis of **Rubropunctamine** in fermented products.[1]

1. Sample Preparation and Extraction:

- Weigh 1-5 g of a homogenized fermented product sample into a 50 mL centrifuge tube.
- Add a suitable extraction solvent (e.g., 70-95% ethanol or methanol, acidified to pH 2-4).[2]
- Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes.[1]
- Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]
- Repeat the extraction process on the remaining pellet to ensure complete extraction.[1]
- Combine the supernatants. For samples with high lipid content, a Solid Phase Extraction (SPE) clean-up step with a C18 cartridge may be necessary.[1]
- Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[8]

2. HPLC-UV Conditions:

- Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
- Mobile Phase: Gradient elution with an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol).[1]
- Flow Rate: 0.8 mL/min.[9]
- Detection: UV-Vis detector set at the maximum absorbance wavelength for red pigments, approximately 500-510 nm.[1][8]
- Quantification: Generate a calibration curve using a purified **Rubropunctamine** standard at known concentrations to quantify the amount in the samples.[8]

Protocol 2: Quantification of Rubropunctamine by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of **Rubropunctamine**.

1. Sample Preparation:

- Follow the same extraction procedure as described in Protocol 1.

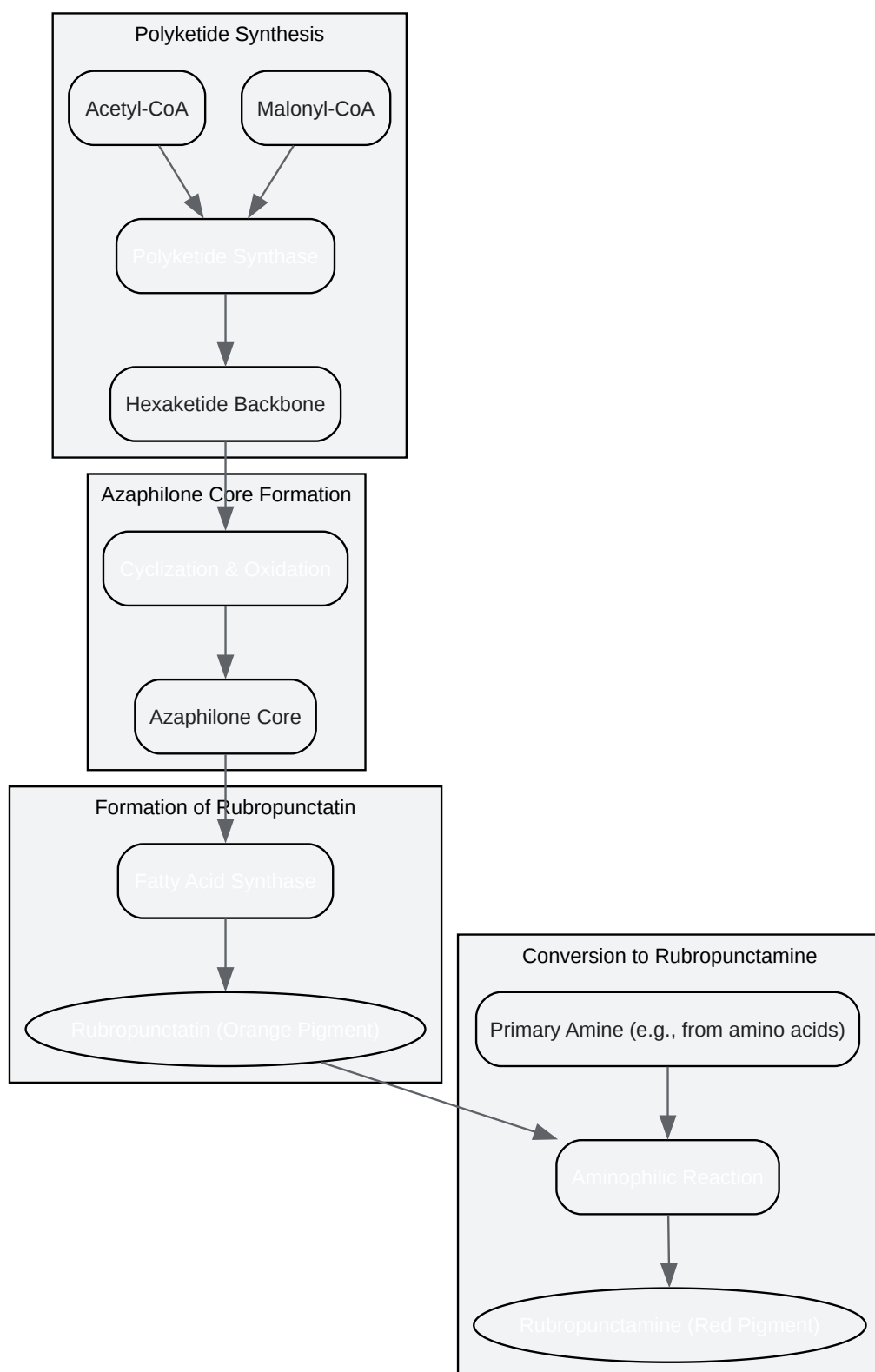
2. LC-MS/MS Conditions:

- Column: C18 column (e.g., 3 μ m particle size, 2 x 50 mm).[7]
- Mobile Phase: A gradient elution using methanol with 0.1% formic acid at a flow rate of 0.4 mL/min is a common starting point.[7]
- Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) is typically used.[10] The instrument should be operated in positive ion mode.
- MS/MS Parameters: The precursor ion for **Rubropunctamine** is m/z 354.1.[5] Product ions and collision energies should be optimized using a pure standard.[7]

Mandatory Visualizations

Biosynthetic Pathway of Rubropunctamine

Rubropunctamine is not directly biosynthesized by *Monascus* species but is formed from the orange pigment precursor, rubropunctatin, through an aminophilic reaction.[2]

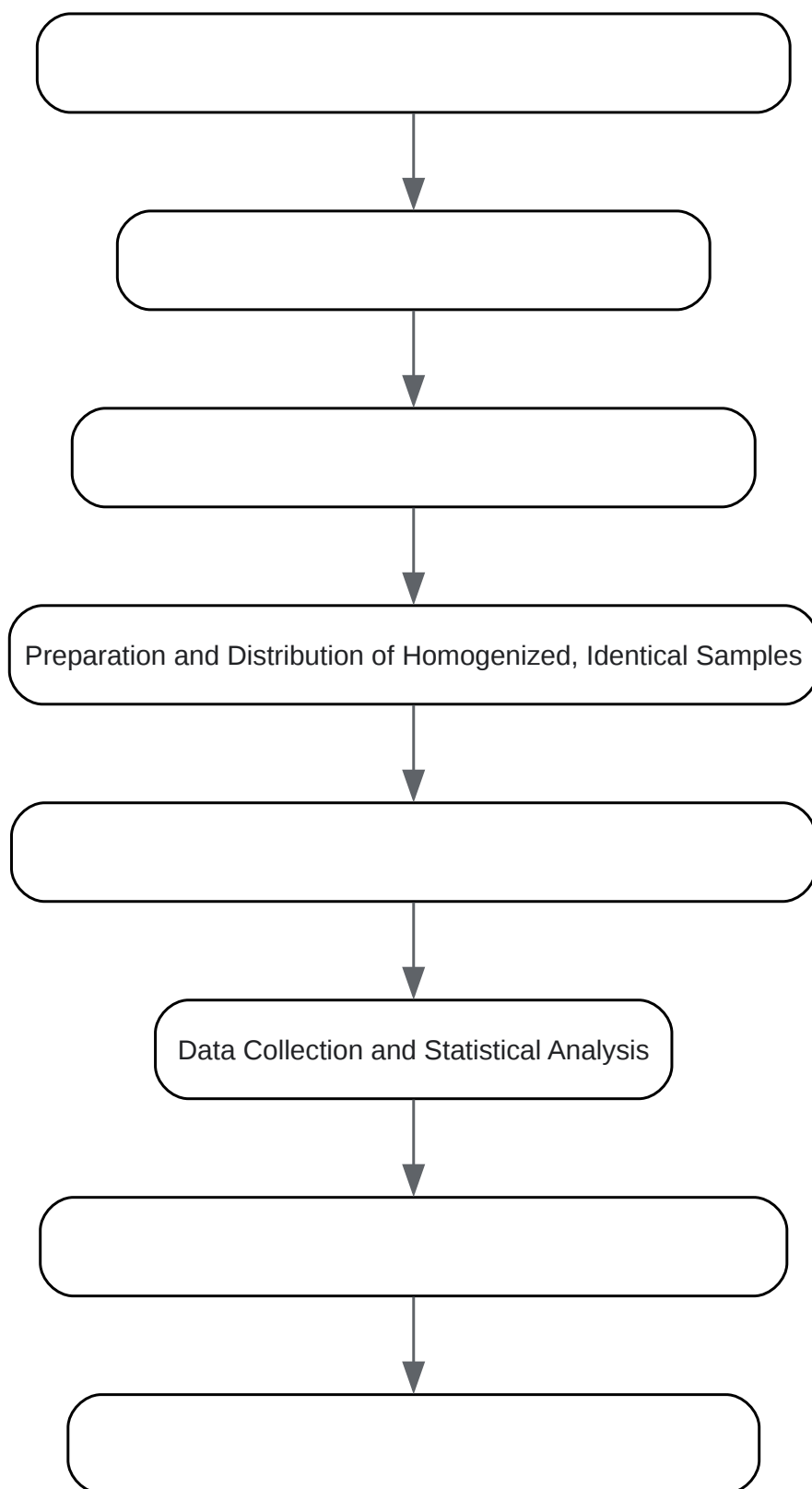


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Caption: Biosynthetic pathway of **Rubropunctamine**.

Proposed Workflow for Inter-Laboratory Validation

A well-structured inter-laboratory validation study is essential to assess the robustness and reproducibility of an analytical method across different laboratories.^[3]



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Caption: Proposed inter-laboratory validation workflow.

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